molecular formula C17H16N2O4 B4164384 methyl 3-{[4-(acetylamino)benzoyl]amino}benzoate

methyl 3-{[4-(acetylamino)benzoyl]amino}benzoate

Cat. No. B4164384
M. Wt: 312.32 g/mol
InChI Key: XSUPYXPXSCLUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[4-(acetylamino)benzoyl]amino}benzoate, also known as MABA, is a chemical compound that has been widely used in scientific research for various purposes. This compound is a derivative of benzoic acid and has a molecular formula of C18H16N2O4. MABA has been found to exhibit various biochemical and physiological effects, making it a valuable tool for researchers in different fields.

Mechanism of Action

Methyl 3-{[4-(acetylamino)benzoyl]amino}benzoate is a substrate for proteases, which means that it is cleaved by these enzymes. Upon cleavage, methyl 3-{[4-(acetylamino)benzoyl]amino}benzoate releases a fluorescent molecule, which can be detected using a fluorescence spectrophotometer. The amount of fluorescence detected is directly proportional to the amount of protease activity present in the sample.
Biochemical and Physiological Effects:
methyl 3-{[4-(acetylamino)benzoyl]amino}benzoate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which has been linked to improved cognitive function.

Advantages and Limitations for Lab Experiments

Methyl 3-{[4-(acetylamino)benzoyl]amino}benzoate has several advantages for use in laboratory experiments. It is a highly sensitive and specific probe for the detection of proteases, making it a valuable tool for researchers studying these enzymes. methyl 3-{[4-(acetylamino)benzoyl]amino}benzoate is also relatively easy to synthesize, which makes it a cost-effective option for researchers.
However, there are also some limitations to the use of methyl 3-{[4-(acetylamino)benzoyl]amino}benzoate in lab experiments. One limitation is that it is not suitable for use in vivo, as it cannot penetrate cell membranes. Additionally, methyl 3-{[4-(acetylamino)benzoyl]amino}benzoate has a relatively short half-life, which means that it must be used immediately after synthesis to ensure accurate results.

Future Directions

There are several areas of future research that could be explored using methyl 3-{[4-(acetylamino)benzoyl]amino}benzoate. One potential direction is the development of new drugs for the treatment of Alzheimer's disease. methyl 3-{[4-(acetylamino)benzoyl]amino}benzoate has been shown to inhibit the activity of acetylcholinesterase, which is a target for drugs used to treat Alzheimer's disease. Further research could explore the potential of methyl 3-{[4-(acetylamino)benzoyl]amino}benzoate as a lead compound for the development of new Alzheimer's drugs.
Another potential direction for future research is the use of methyl 3-{[4-(acetylamino)benzoyl]amino}benzoate in the development of new cancer therapies. Proteases play a key role in cancer progression, and methyl 3-{[4-(acetylamino)benzoyl]amino}benzoate has been shown to be a highly sensitive and specific probe for the detection of protease activity in cancer cells. Further research could explore the potential of methyl 3-{[4-(acetylamino)benzoyl]amino}benzoate as a tool for developing new cancer therapies.
Conclusion:
Methyl 3-{[4-(acetylamino)benzoyl]amino}benzoate is a valuable tool for scientific research, with applications in the detection of proteases and the development of new drugs for the treatment of various diseases. While there are limitations to its use, methyl 3-{[4-(acetylamino)benzoyl]amino}benzoate has several advantages that make it a valuable tool for researchers in different fields. As research continues, there may be even more applications for methyl 3-{[4-(acetylamino)benzoyl]amino}benzoate in the future.

Scientific Research Applications

Methyl 3-{[4-(acetylamino)benzoyl]amino}benzoate has been widely used in scientific research as a fluorescent probe for the detection of proteases. It has been found to be a highly sensitive and specific probe for the detection of proteases such as chymotrypsin, trypsin, and papain. methyl 3-{[4-(acetylamino)benzoyl]amino}benzoate has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

methyl 3-[(4-acetamidobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-11(20)18-14-8-6-12(7-9-14)16(21)19-15-5-3-4-13(10-15)17(22)23-2/h3-10H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUPYXPXSCLUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.